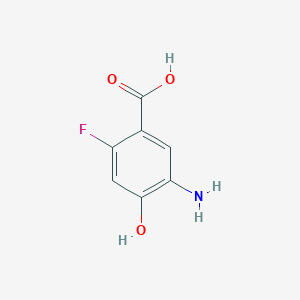

5-Amino-2-fluoro-4-hydroxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

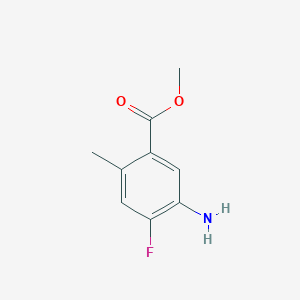

AFHBA is a synthetic organic compound that belongs to the family of benzoic acids. It carries a fluoride group at the ortho-position . The chemical formula of AFHBA is C7H6FNO3, and it has a molecular weight of 175.13.

Synthesis Analysis

The synthesis of compounds similar to AFHBA often involves the use of pinacol boronic esters . The para-positioning of carboxylic acid and hydroxy in 2-fluoro-4-hydroxybenzoic acid is preferred for synthesizing mesogens used in liquid crystal . The phosphonic acid moiety can be replaced with 5-amino-2-hydroxybenzoic acid group, further validating 5-amino-2-hydroxybenzoic acid as a phosphotyrosine mimic .

Molecular Structure Analysis

The molecular structure of AFHBA is planar . The InChI code is 1S/C7H6FNO3/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,10H,9H2,(H,11,12) .

Physical And Chemical Properties Analysis

AFHBA has a molecular weight of 171.13 . The InChI code is 1S/C7H6FNO3/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,10H,9H2,(H,11,12) .

Scientific Research Applications

Synthesis of Liquid Crystals

5-Amino-2-fluoro-4-hydroxybenzoic acid: is utilized as a building block in the synthesis of liquid crystals . The presence of the fluorine atom at the ortho position to the hydroxy group introduces an additional intercalated smectic phase, which is beneficial for creating more stable and efficient liquid crystal displays.

Pharmaceutical Intermediates

This compound serves as an intermediate in the production of active pharmaceutical ingredients (APIs) . Its chemical structure allows for facile synthesis, making it a valuable component in drug discovery and development processes.

Cancer Immunotherapy

In the field of cancer immunotherapy, 5-Amino-2-fluoro-4-hydroxybenzoic acid is used to synthesize immunoadjuvants . These are substances that enhance the body’s immune response to an antigen, potentially improving the efficacy of cancer vaccines.

Safety and Hazards

Future Directions

AFHBA has potential applications in the development of new N-Arylbenzamides as STAT3 Dimerization Inhibitors . The equivalent potencies observed by the replacement of phosphonic acid moiety with 5-amino-2-hydroxybenzoic acid group further validates 5-amino-2-hydroxybenzoic acid as a phosphotyrosine mimic .

Mechanism of Action

Target of Action

It’s known that this compound is used in the suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

In the context of the suzuki–miyaura coupling, the reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

It’s known that the biosynthesis of phenolic compounds in foods, which includes hydroxybenzoic acids, involves the shikimate and phenylpropanoid pathways .

Result of Action

It’s known that the compound is used in the synthesis of mesogens used in liquid crystal . The ortho-positioned fluoride group introduces an additional intercalated smectic phase .

Action Environment

The broad application of suzuki–miyaura coupling, in which this compound is used, arises from the exceptionally mild and functional group tolerant reaction conditions .

properties

IUPAC Name |

5-amino-2-fluoro-4-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,10H,9H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYBCCYMGRHOBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)O)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-fluoro-4-hydroxybenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Dimethylamino)cyclobutyl]methanol](/img/structure/B1380358.png)

![1-[(Tert-butoxy)carbonyl]-octahydro-1h-pyrrolo[3,2-c]pyridine-3a-carboxylic acid](/img/structure/B1380364.png)

![1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid](/img/structure/B1380366.png)